8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The compound’s molecular framework consists of a partially saturated bicyclic system (5,6,7,8-tetrahydronaphthalene) substituted with three functional groups: an amino group at position 8, a fluorine atom at position 4, and a carboxylic acid moiety at position 2. The hydrochloride salt stabilizes the amino group via protonation, forming a zwitterionic structure.
Core Skeleton and Substituent Orientation
The tetrahydronaphthalene core adopts a chair-like conformation in the saturated ring segment (positions 5–8), while the aromatic portion (positions 1–4) retains planar geometry. Density functional theory (DFT) calculations indicate that the fluorine atom at position 4 induces slight distortion in the adjacent C–C bond angles (112.3° ± 0.5°) compared to non-fluorinated analogs (115.8° ± 0.7°). The (S)-configuration at position 8 positions the amino group axial to the saturated ring, minimizing steric clashes with the fluorine atom.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å or °) | Comparison to Non-Fluorinated Analog |
|---|---|---|
| C4–F Bond Length | 1.401 | N/A (absent in analog) |
| C8–N Bond Length | 1.467 | 1.452 |
| C2–COOH Bond Angle | 120.1 | 119.5 |
Stereochemical Influence on Electronic Properties
The fluorine atom’s electronegativity creates a dipole moment (2.1 D) orthogonal to the aromatic ring, polarizing adjacent π-electrons. Nuclear magnetic resonance (NMR) studies reveal deshielding of the C4 proton (δ 7.45 ppm) due to fluorine’s inductive effect. The (S)-configuration at C8 ensures optimal spatial alignment for hydrogen bonding between the protonated amino group and the chloride counterion.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15) |
InChI Key |
CNINWXUZDUDQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis
The synthesis of 8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves multi-step organic reactions designed to achieve high yields and purity. These steps typically include:
- Formation of the Tetrahydronaphthalene Backbone : This step constructs the core structure of the molecule.
- Introduction of Functional Groups : Fluorine is introduced at the 4-position, and amino and carboxylic acid groups are added at specific locations.
- Conversion to Hydrochloride Salt : The final step involves converting the compound into its hydrochloride form for stability and solubility.
Each step requires precise conditions, including controlled temperature, pH, and reaction times.
Detailed Preparation Steps
Starting Materials and Reagents
The synthesis begins with commercially available precursors such as:
- Naphthalene derivatives for constructing the tetrahydronaphthalene backbone.
- Fluorinating agents (e.g., Selectfluor or HF-based reagents) for introducing fluorine.
- Amination reagents like ammonia or amines.
- Carboxylation reagents such as carbon dioxide or carboxylic acid derivatives.
Step-by-Step Synthesis
Step 1: Construction of the Tetrahydronaphthalene Core
This step involves hydrogenation or cyclization reactions to form a tetrahydronaphthalene ring system:
- Catalytic Hydrogenation : Naphthalene is reduced using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
- Cyclization : Precursors undergo intramolecular cyclization under acidic or basic conditions to form the desired bicyclic structure.
Step 2: Fluorination
The fluorine atom is introduced at the 4-position using electrophilic fluorination reagents:
- Reagents : Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
- Conditions : The reaction is typically carried out in an inert atmosphere to prevent side reactions.
Step 3: Amination
The amino group is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic Substitution : A halogenated intermediate reacts with ammonia or an amine derivative.
- Reductive Amination : A ketone or aldehyde intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Step 4: Carboxylation
The carboxylic acid group is introduced through:
- Grignard Reaction : A Grignard reagent reacts with carbon dioxide to form a carboxylic acid.
- Oxidation : Alcohol or aldehyde intermediates are oxidized using agents like potassium permanganate.
Step 5: Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt by reacting it with hydrochloric acid:
- Recrystallization : The resulting salt is purified by recrystallization from solvents like ethanol or water.
Optimization Techniques
Reaction Conditions
Reaction conditions are optimized for each step to maximize yield and minimize impurities:
- Temperature Control : Maintaining appropriate temperatures prevents decomposition.
- Solvent Selection : Solvents like dichloromethane or acetonitrile are chosen based on solubility and reactivity.
- Catalyst Loading : The amount of catalyst is adjusted to balance cost and efficiency.
Purification Methods
Purification ensures high purity of the final product:
- Chromatography : Flash column chromatography separates intermediates.
- Recrystallization : The final product is recrystallized from suitable solvents to remove residual impurities.
Analytical Characterization
After synthesis, analytical techniques confirm the structure and purity of the compound:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Confirms functional groups and molecular structure.
- Mass Spectrometry (MS) :
- Verifies molecular weight.
- Infrared (IR) Spectroscopy :
- Identifies characteristic functional groups such as amines and carboxylic acids.
- High-Performance Liquid Chromatography (HPLC) :
- Assesses purity and detects impurities.
Summary Table
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Tetrahydronaphthalene | Hydrogen gas, Pd/C catalyst | Formation of bicyclic core |
| Fluorination | Selectfluor or NFSI | Introduction of fluorine at position 4 |
| Amination | Ammonia or amine derivatives | Addition of amino group |
| Carboxylation | CO₂ or oxidation agents | Formation of carboxylic acid group |
| Hydrochloride Salt | HCl in ethanol/water | Conversion to stable hydrochloride |
Chemical Reactions Analysis
Types of Reactions
8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has been investigated for various therapeutic properties:
- Antidepressant Activity : Research indicates potential antidepressant effects due to its interaction with neurotransmitter systems.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest it could inhibit cancer cell proliferation through various mechanisms.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Fluorination : Introduction of the fluorine atom to enhance biological activity.
- Amino Group Addition : Essential for the compound's pharmacological effects.
- Carboxylic Acid Functionalization : Important for solubility and reactivity.
The optimization of these synthesis steps is crucial for achieving high yields and purity. Variations in these processes can lead to derivatives with altered biological activities.
Biological Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets:
- NMDA Receptors : The compound may act as an antagonist at NMDA receptors, which are involved in excitotoxicity linked to neurodegenerative diseases.
- AMPA Receptors : It has shown potential in modulating AMPA receptor activity, influencing excitatory neurotransmission.
These interactions are critical for understanding how modifications to the compound can enhance or diminish its biological activity.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Lacks fluorine; basic amino structure | Potential antidepressant |
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Contains an oxo group instead of an amino group | Anticancer properties |
| (R)-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | Acetamide derivative; different functional groups | Neuroprotective effects |
The presence of the fluorine atom distinguishes this compound and may contribute to enhanced potency or selectivity for specific biological targets.
Case Studies and Research Findings
Several studies have documented the therapeutic potential and mechanisms of action for this compound:
- Neuroprotective Effects : Research has indicated that this compound can reduce excitotoxicity in neuronal cultures exposed to high levels of glutamate.
- Inflammation Modulation : In vitro studies have shown that it can decrease pro-inflammatory cytokine production in immune cells.
- Anticancer Activity : Experimental models have demonstrated that this compound inhibits tumor growth in specific cancer types through apoptosis induction.
Mechanism of Action
The mechanism of action of 8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and fluoro groups play crucial roles in binding to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydronaphthalene Family
The following table compares key structural and physicochemical properties of the target compound with its closest analogues:
Key Observations:
Fluorine Substitution: The target compound’s fluorine atom distinguishes it from non-fluorinated analogues like (R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride. Fluorine’s electronegativity may reduce metabolic degradation and improve membrane permeability .
Stereochemistry: The (S)-enantiomer of the target compound is explicitly available, whereas the (R)-enantiomer of the non-fluorinated analogue is documented but lacks detailed pharmacological data .
Physicochemical and Solubility Properties
- Solubility: The target compound requires sonication and heating to 37°C for dissolution in DMSO, with stock solutions stable for 6 months at -80°C . Non-fluorinated analogues (e.g., (R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride) may exhibit higher aqueous solubility due to reduced hydrophobicity .
Biological Activity
8-Amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a synthetic compound notable for its unique molecular structure and potential biological activities. This compound, characterized by a tetrahydronaphthalene backbone with an amino group and a carboxylic acid functional group, presents significant interest in medicinal chemistry and drug development due to its enhanced pharmacological properties attributed to the presence of a fluorine atom at the 4-position of the naphthalene ring.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 209.22 g/mol
- CAS Number : 1337144-30-5
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities. These include:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential applications in neuroprotection are being explored.
- Antidepressant Activity : Structural analogs have been linked to antidepressant effects.
The mechanism of action for this compound likely involves:
- Binding Affinity : Interaction with various biological targets through hydrogen bonding due to the amino group.
- Lipophilicity Enhancement : The fluorine atom increases metabolic stability and may enhance the compound's ability to cross biological membranes.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Lacks fluorine; basic amino acid structure | Potential antidepressant |
| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Contains an oxo group instead of an amino group | Anticancer properties |
| (R)-N-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetamide | Acetamide derivative; different functional groups | Neuroprotective effects |
The presence of fluorine in this compound distinguishes it from these compounds and may contribute to enhanced potency or selectivity for specific biological targets.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The IC values indicated effective inhibition of cell growth when compared to standard chemotherapeutics.
-
Neuroprotection :
- Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of apoptotic pathways through interaction with specific receptors.
- Antidepressant Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
